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Compound of Interest

Compound Name: Denv-IN-4

Cat. No.: B12419364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

whole-genome sequencing of Dengue virus serotype 4 (DENV-4). The methodologies outlined

are based on established and validated next-generation sequencing (NGS) workflows, suitable

for research, surveillance, and therapeutic development applications.

Introduction
Dengue virus (DENV) is a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2,

-3, and -4). Whole-genome sequencing of DENV is crucial for understanding its evolution,

tracking outbreaks, and developing effective vaccines and antiviral drugs.[1][2] This document

details protocols for the successful amplification and sequencing of the DENV-4 genome

directly from clinical or cultured samples. The primary approach described is a multiplex PCR-

based amplicon sequencing strategy, which has been shown to be effective for generating

complete viral genomes.[1][3][4][5]

Principle
The overall workflow involves the extraction of viral RNA from a sample, followed by reverse

transcription to synthesize complementary DNA (cDNA). The cDNA is then amplified using a

set of specific primers that tile across the entire DENV-4 genome in a multiplex polymerase

chain reaction (PCR). The resulting amplicons are used to prepare a sequencing library, which
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is then sequenced on a high-throughput platform. Finally, the sequencing data is analyzed to

assemble the full viral genome.

Data Presentation
Table 1: DENV-4 Serotype-Specific Primer Panel
Overview

Parameter Value Reference

Number of Primers 46 [1][2]

Design Length (bp) 10,626 [1][2]

Reference Sequence

Coverage
99.78% [1][2]

Open Reading Frame

Coverage
100.00% [2]

Table 2: Sample Input and Sequencing Performance
Parameter Value Reference

Sample Type Serum [1][6]

Typical Ct Values 23.91 to 35.11 [1][2]

Genome Coverage at 20x

Depth
97.34% to 99.52% [1][2]

Mean Sequencing Depth 50.5x [6]

Limit of Detection for >70%

Coverage
10¹-10² RNA copies/μL [4][5]

Table 3: Amplicon and Library Preparation Details
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Parameter Value Reference

Amplicon Size ~350 bp [6]

DNA Input for Library

Preparation
100 ng [6]

Library Preparation Kit TruSeq DNA Nano (Illumina) [6]

Library Preparation Kit Nextera XT DNA (Illumina) [1]

Experimental Protocols
Viral RNA Extraction
This protocol is for the extraction of viral RNA from serum samples.

Materials:

QIAamp Viral RNA Mini Kit (Qiagen, Cat. No. 52904 or 52906)[7]

Nuclease-free water

Microcentrifuge tubes

Ethanol (96-100%)

Protocol:

Follow the manufacturer's instructions for the QIAamp Viral RNA Mini Kit.[7]

Elute the viral RNA in 60 µL of nuclease-free water.[7]

Store the extracted RNA at -80°C for long-term storage or -20°C for short-term use.[8]

cDNA Synthesis (Reverse Transcription)
This step converts the viral RNA into cDNA.

Materials:
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Extracted viral RNA

Random hexamers[6]

Superscript III Reverse Transcriptase (Thermo Fisher Scientific)[6]

Nuclease-free water

Protocol:

In a nuclease-free tube on ice, combine 11 µL of the extracted viral RNA with random

hexamers according to the Superscript III kit instructions.[6][8]

Add the reverse transcription master mix containing Superscript III Reverse Transcriptase.[6]

Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's

protocol.[6]

Multiplex PCR Amplification
This protocol uses a DENV-4 specific primer set to amplify the entire viral genome in two

separate multiplex PCR reactions.

Materials:

cDNA template

DENV-4 specific primer pools (Pool 1 and Pool 2)[2]

Platinum Taq DNA Polymerase or similar high-fidelity polymerase

dNTPs

Nuclease-free water

Protocol:

Prepare two separate PCR master mixes, one for each primer pool.
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Add the cDNA template to each master mix.

Perform the PCR using the following cycling conditions:

Initial denaturation: 95°C for 2 minutes

40 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55°C for 1 minute

Extension: 72°C for 4 minutes and 30 seconds

Final extension: 72°C for 10 minutes

Hold at 4°C[9]

Combine the two PCR reaction pools for each sample.[6]

Purify the amplicons using AMPure beads (Beckman Coulter) or a similar purification kit.[6]

Elute the purified DNA in 20 µL of RNase-free water.[6]

Quantify the DNA concentration using a Qubit dsDNA HS assay kit (Thermo Fisher

Scientific).[6]

NGS Library Preparation and Sequencing
This protocol describes the preparation of a sequencing library from the purified amplicons for

Illumina platforms.

Materials:

Purified amplicon DNA (100 ng)[6]

TruSeq DNA Nano kit (Illumina) or Nextera XT DNA library preparation kit (Illumina)[1][6]

Sequencing platform (e.g., Illumina MiSeq)
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Protocol:

Follow the manufacturer's protocol for the chosen library preparation kit.[1][6] This typically

involves:

Enzymatic fragmentation of the DNA.

Ligation of sequencing adapters.

Library amplification with indexed primers.

Quantify the final library and assess its quality.

Pool libraries from multiple samples if desired.

Sequence the library on an Illumina sequencing platform according to the manufacturer's

instructions.

Bioinformatic Analysis
The raw sequencing reads are processed to assemble the DENV-4 genome.

Protocol:

Quality Control: Trim adapter sequences and low-quality bases from the raw sequencing

reads.

Mapping: Align the trimmed reads to a DENV-4 reference genome (e.g., GenBank accession

number NC_002640).[2][6][10]

Consensus Sequence Generation: Generate a consensus genome sequence from the

mapped reads. A minimum coverage depth of 20x is recommended.[2]

Gap Filling (if necessary): If there are gaps in the assembled sequence, they can be filled by

designing specific primers for the gap regions and performing Sanger sequencing.[6]

Visualizations
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DENV-4 Whole-Genome Sequencing Workflow
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Caption: A high-level overview of the DENV-4 whole-genome sequencing workflow.

Multiplex PCR Strategy

Input
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Caption: A diagram illustrating the two-pool multiplex PCR strategy for DENV-4 genome

amplification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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